REACTION_CXSMILES
|
P(Cl)(Cl)(Cl)=O.[CH3:6][C:7]([C:9]([CH3:12])([CH3:11])[CH3:10])=O.[ClH:13].NO.C[N:17]([CH:19]=O)C>O>[Cl:13][C:7]([C:9]([CH3:12])([CH3:11])[CH3:10])=[CH:6][C:19]#[N:17] |f:2.3|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3.75 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
6.2 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
CC(=O)C(C)(C)C
|
Name
|
total solution
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5.56 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 (± 5) °C
|
Type
|
CUSTOM
|
Details
|
with stirring for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was slowly allowed to room temperature
|
Type
|
CUSTOM
|
Details
|
(rt)
|
Type
|
WAIT
|
Details
|
stand for 30 min
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at 70-80° C. for 5 min
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
rise above 145-155° C
|
Type
|
ADDITION
|
Details
|
After completion of the addition
|
Type
|
WAIT
|
Details
|
the reaction mixture was allowed to rt for 30 min
|
Duration
|
30 min
|
Type
|
EXTRACTION
|
Details
|
The solution was extracted with chloroform (3×100 mL)
|
Type
|
WASH
|
Details
|
the combined chloroform layer was washed with water, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
The solution was filtered
|
Type
|
CUSTOM
|
Details
|
evaporated the solvent
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed over silica gel
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC(=CC#N)C(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 g | |
YIELD: PERCENTYIELD | 35% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
P(Cl)(Cl)(Cl)=O.[CH3:6][C:7]([C:9]([CH3:12])([CH3:11])[CH3:10])=O.[ClH:13].NO.C[N:17]([CH:19]=O)C>O>[Cl:13][C:7]([C:9]([CH3:12])([CH3:11])[CH3:10])=[CH:6][C:19]#[N:17] |f:2.3|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3.75 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
6.2 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
CC(=O)C(C)(C)C
|
Name
|
total solution
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5.56 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 (± 5) °C
|
Type
|
CUSTOM
|
Details
|
with stirring for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was slowly allowed to room temperature
|
Type
|
CUSTOM
|
Details
|
(rt)
|
Type
|
WAIT
|
Details
|
stand for 30 min
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at 70-80° C. for 5 min
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
rise above 145-155° C
|
Type
|
ADDITION
|
Details
|
After completion of the addition
|
Type
|
WAIT
|
Details
|
the reaction mixture was allowed to rt for 30 min
|
Duration
|
30 min
|
Type
|
EXTRACTION
|
Details
|
The solution was extracted with chloroform (3×100 mL)
|
Type
|
WASH
|
Details
|
the combined chloroform layer was washed with water, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
The solution was filtered
|
Type
|
CUSTOM
|
Details
|
evaporated the solvent
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed over silica gel
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC(=CC#N)C(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 g | |
YIELD: PERCENTYIELD | 35% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
P(Cl)(Cl)(Cl)=O.[CH3:6][C:7]([C:9]([CH3:12])([CH3:11])[CH3:10])=O.[ClH:13].NO.C[N:17]([CH:19]=O)C>O>[Cl:13][C:7]([C:9]([CH3:12])([CH3:11])[CH3:10])=[CH:6][C:19]#[N:17] |f:2.3|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3.75 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
6.2 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
CC(=O)C(C)(C)C
|
Name
|
total solution
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5.56 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 (± 5) °C
|
Type
|
CUSTOM
|
Details
|
with stirring for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was slowly allowed to room temperature
|
Type
|
CUSTOM
|
Details
|
(rt)
|
Type
|
WAIT
|
Details
|
stand for 30 min
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at 70-80° C. for 5 min
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
rise above 145-155° C
|
Type
|
ADDITION
|
Details
|
After completion of the addition
|
Type
|
WAIT
|
Details
|
the reaction mixture was allowed to rt for 30 min
|
Duration
|
30 min
|
Type
|
EXTRACTION
|
Details
|
The solution was extracted with chloroform (3×100 mL)
|
Type
|
WASH
|
Details
|
the combined chloroform layer was washed with water, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
The solution was filtered
|
Type
|
CUSTOM
|
Details
|
evaporated the solvent
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed over silica gel
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC(=CC#N)C(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 g | |
YIELD: PERCENTYIELD | 35% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |